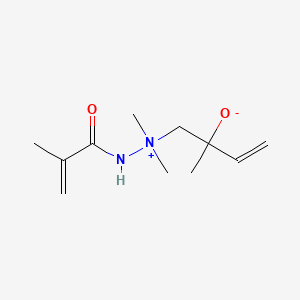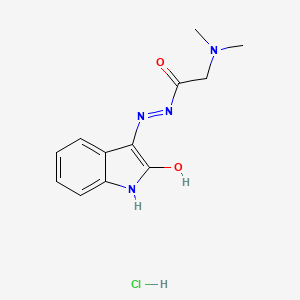
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- typically involves multiple steps, starting with the preparation of the glycine derivative. One common method is the alkylation of glycine via the Eschweiler–Clarke reaction, where glycine is treated with aqueous formaldehyde in formic acid, followed by the addition of hydrochloric acid to yield the hydrochloride salt . The indolinylidene hydrazide moiety can be introduced through a condensation reaction involving an appropriate indole derivative and hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
科学研究应用
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism by which Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
相似化合物的比较
Similar Compounds
N,N-Dimethylglycine hydrochloride: A simpler derivative of glycine with similar structural features but lacking the indolinylidene and hydrazide groups.
Sarcosine: Another glycine derivative with a single methyl group attached to the nitrogen atom.
Betaine: A trimethylated derivative of glycine with different chemical properties and applications.
Uniqueness
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for interactions with a wide range of biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
86873-07-6 |
|---|---|
分子式 |
C12H15ClN4O2 |
分子量 |
282.72 g/mol |
IUPAC 名称 |
2-(dimethylamino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide;hydrochloride |
InChI |
InChI=1S/C12H14N4O2.ClH/c1-16(2)7-10(17)14-15-11-8-5-3-4-6-9(8)13-12(11)18;/h3-6,13,18H,7H2,1-2H3;1H |
InChI 键 |
OTVRWLXYIICPAD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=O)N=NC1=C(NC2=CC=CC=C21)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


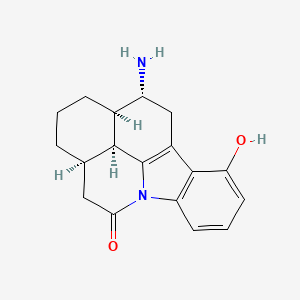
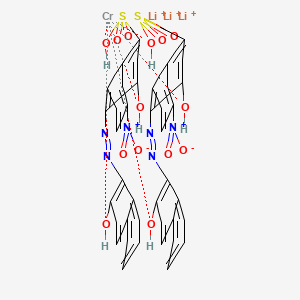
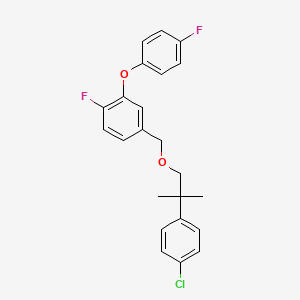
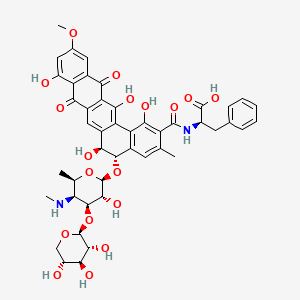


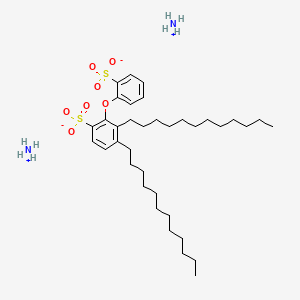
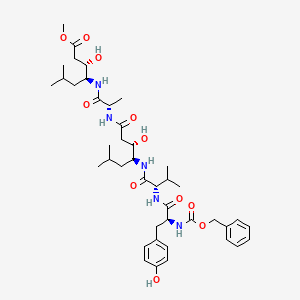

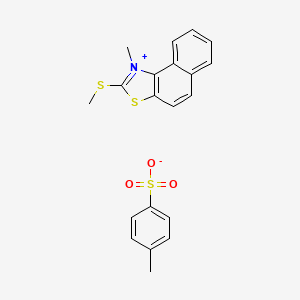
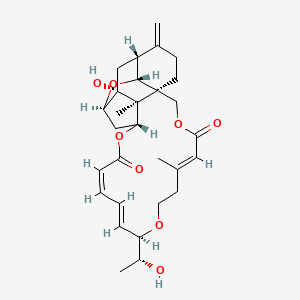
![Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-](/img/structure/B15192067.png)
![(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]](/img/structure/B15192071.png)
